(2-Aminopyrimidin-5-yl)methanol
Overview
Description
"(2-Aminopyrimidin-5-yl)methanol" is a chemical compound with potential applications in various fields of chemistry, including catalysis and material science. It has been subject to studies concerning its synthesis, molecular structure, and properties.
Synthesis Analysis
The synthesis of related 2-aminopyrimidine derivatives often involves reactions with silicomolybdenate/silicotungstate, leading to compounds with significant catalytic activities and environmental protection implications (Chen et al., 2015). Furthermore, electrochemical methods have been utilized to synthesize novel adducts of 2-aminopyridine and methanol in metal chelates, showcasing the versatility of related compounds in coordination chemistry (Garnovskii et al., 2003).
Molecular Structure Analysis
The molecular structure of compounds related to "(2-Aminopyrimidin-5-yl)methanol" often features complex supramolecular arrangements. For example, organic–inorganic hybrids based on 2-aminopyrimidine have been reported to exhibit two-dimensional supramolecular networks and three-dimensional structures with pore structures, highlighting the structural diversity and potential for material science applications (Chen et al., 2015).
Chemical Reactions and Properties
2-Aminopyrimidine derivatives participate in various chemical reactions, leading to the formation of imidazoles, imidazolones, and other heterocyclic compounds through oxidative transformations. Such reactions underline the reactivity and utility of the aminopyrimidine moiety in synthetic chemistry (Matsuura et al., 1993).
Scientific Research Applications
Summary of the Application
“(2-Aminopyrimidin-5-yl)methanol” is a chemical compound that has been used in the synthesis of 2-aminopyrimidine derivatives . These derivatives have been evaluated as potential inhibitors of the enzyme β-glucuronidase .
Methods of Application or Experimental Procedures
The 2-aminopyrimidine derivatives were synthesized by fusing 2-amino-4,6-dichloropyrimidine with a variety of amines in the presence of triethylamine . This process was carried out without using any solvent or catalyst, and the yields were reported to be good to excellent .
Results or Outcomes
The synthesized compounds were evaluated for their β-glucuronidase inhibitory activity . Among the compounds tested, compound 24 showed superior activity (IC50 = 2.8 ± 0.10 µM) compared to the standard D-saccharic acid 1,4-lactone (IC50 = 45.75 ± 2.16 µM) . This suggests that “(2-Aminopyrimidin-5-yl)methanol” and its derivatives could potentially be used in the development of new pharmaceutical products.
Application in Antitrypanosomal and Antiplasmodial Activities
Summary of the Application
“(2-Aminopyrimidin-5-yl)methanol” has been used in the synthesis of new 2-aminopyrimidine derivatives, which have been tested for their in vitro activities against Trypanosoma brucei rhodesiense, a causative organism of sleeping sickness, and Plasmodium falciparum NF54, a causative organism of malaria .
Methods of Application or Experimental Procedures
The 2-aminopyrimidine derivatives were prepared from acyclic starting materials, benzylidene acetones and ammonium thiocyanates, via 5 steps, including ring closure, aromatization, S-methylation, oxidation to methylsulfonyl compounds, and formation of guanidines with suitable amines .
Results or Outcomes
Some of the compounds exhibited quite good antitrypanosomal activity, and others showed excellent antiplasmodial activity . The influence of the structural modifications on these activities is discussed in the study .
Safety And Hazards
The safety information available indicates that “(2-Aminopyrimidin-5-yl)methanol” has the GHS07 pictogram with the signal word "Warning" . Hazard statements include H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
Future Directions
The future directions for “(2-Aminopyrimidin-5-yl)methanol” and its derivatives could involve further exploration of their antitrypanosomal and antiplasmodial activities . As some of the compounds exhibited quite good antitrypanosomal activity, and others showed excellent antiplasmodial activity , there is potential for these compounds in the development of new therapies for these diseases.
properties
IUPAC Name |
(2-aminopyrimidin-5-yl)methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O/c6-5-7-1-4(3-9)2-8-5/h1-2,9H,3H2,(H2,6,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUGGQZDIPXLGQW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=N1)N)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50616357 | |
Record name | (2-Aminopyrimidin-5-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50616357 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Aminopyrimidin-5-yl)methanol | |
CAS RN |
120747-85-5 | |
Record name | 2-Amino-5-pyrimidinemethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=120747-85-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (2-Aminopyrimidin-5-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50616357 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2-aminopyrimidin-5-yl)methanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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